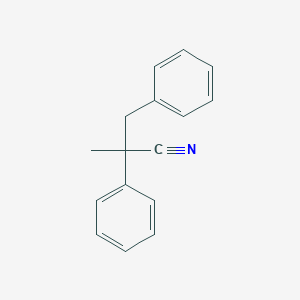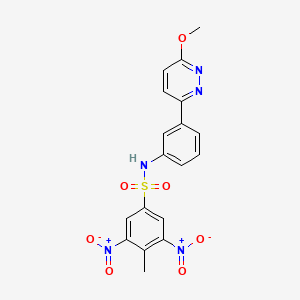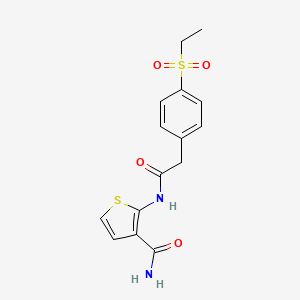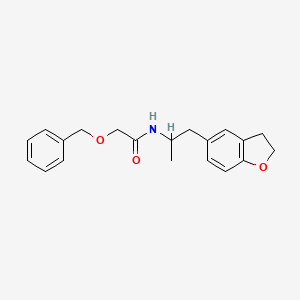
2-Methyl-2,3-diphenylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Methyl-2,3-diphenylpropanenitrile can be achieved through a variation of the nitrile-Aldol reaction. This involves the combination of benzophenone and propionitrile in the presence of a sodamide base and ethyl ether solvent, leading to 3-hydroxy-2-methyl-3,3-diphenylpropanenitrile .Molecular Structure Analysis
The (2S)-2-methyl-2,3-diphenylpropanenitrile molecule contains a total of 33 bonds. There are 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, and 1 nitrile (aliphatic) .Applications De Recherche Scientifique
Catalytic Applications
In the field of catalysis, 2-Methyl-2,3-diphenylpropanenitrile is involved in reactions such as bond scission and bond cleavage. For instance, the catalytic activities of nickel complexes containing a ligated 2-methyl-3,3-diphenyl-1,3-diphosphapropene skeleton were explored, demonstrating their potential for applications like the Sonogashira coupling reaction (Liang, Nishide, Ito, & Yoshifuji, 2003).
Radical Chemistry
In radical chemistry, the compound has been used to study various radical reactions. For example, it has been involved in the characterization of radical intermediates in photooxidation reactions (Grossi & Strazzari, 2000). Moreover, 2,3-diphenyl butyronitrile (DPBN), a related compound, has been identified as an efficient radical initiator for polymerization (Bao & Cheng, 2019).
Photochemistry
The compound also plays a role in photochemistry. For example, the photoamination of 1,1-diphenylpropene with ammonia and primary alkylamines in the presence of p-dicyanobenzene led to the formation of various compounds including 2-amino-1,1-diphenylpropane and 3-methyl-4,4-diphenylbutanenitrile (Yamashita, Shiomori, Yasuda, & Shima, 1991).
Synthesis and Characterization
The synthesis and characterization of derivatives of this compound have been studied extensively. For instance, new derivatives of diphenyl oxide were synthesized from nitriles containing diphenyl oxide fragment, showing prospects for various chemical and pharmacological applications (Popov, Korchagina, & Kamaletdinova, 2010).
Mechanistic Studies
Mechanistic studies involving this compound have been conducted to understand complex chemical reactions better. For example, a study investigated the nickel-catalyzed isomerization of 2-methyl-3-butenenitrile and the effect of a Lewis acid (K. Liu, K. Liu, Cheng, & Han, 2016).
Mécanisme D'action
Mode of Action
It’s known that nitriles, the class of organic compounds that 2-methyl-2,3-diphenylpropanenitrile belongs to, can undergo various chemical reactions, including hydrolysis, reduction, and addition reactions, which could potentially influence their interactions with biological targets .
Pharmacokinetics
It’s known that the compound has a density of 107 g/cm³ and a boiling point of 3308ºC at 760mmHg . These properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
As a research compound, its effects are likely dependent on the specific experimental conditions and biological systems used .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by strong oxidizing agents .
Analyse Biochimique
Temporal Effects in Laboratory Settings
The temporal effects of 2-Methyl-2,3-diphenylpropanenitrile in laboratory settings are not well documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well understood. It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well documented. It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well understood. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
2-methyl-2,3-diphenylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-16(13-17,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSQCJLUIIUDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2807467.png)


![5-((2-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2807470.png)





![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2807481.png)
![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2807482.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2807484.png)

![2-Benzyl-N-[(3-bromophenyl)-cyanomethyl]butanamide](/img/structure/B2807487.png)
